molecular formula C8H7ClN4O B6590637 2-azido-N-(2-chlorophenyl)acetamide CAS No. 116433-50-2

2-azido-N-(2-chlorophenyl)acetamide

Cat. No.: B6590637
CAS No.: 116433-50-2
M. Wt: 210.62 g/mol
InChI Key: WCUSHABYFUMTHI-UHFFFAOYSA-N
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Description

2-azido-N-(2-chlorophenyl)acetamide is an organic compound that belongs to the class of azides Azides are known for their high reactivity and are often used in various chemical synthesis processes

Preparation Methods

The synthesis of 2-azido-N-(2-chlorophenyl)acetamide typically involves a two-step process. The first step is the chloroacetylation of 2-chloroaniline using chloroacetyl chloride, which results in the formation of 2-chloro-N-(2-chlorophenyl)acetamide. The second step involves the nucleophilic substitution of the chlorine atom with an azide group using sodium azide in a mixture of ethanol and water under reflux conditions .

Chemical Reactions Analysis

2-azido-N-(2-chlorophenyl)acetamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include copper catalysts for cycloaddition reactions and reducing agents like hydrogen or hydrazine for reduction reactions. The major products formed from these reactions are triazoles and amines.

Mechanism of Action

The mechanism of action of 2-azido-N-(2-chlorophenyl)acetamide primarily involves its reactivity as an azide. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with various biological targets, including enzymes and receptors, leading to their potential therapeutic effects .

Comparison with Similar Compounds

2-azido-N-(2-chlorophenyl)acetamide can be compared with other azide-containing compounds, such as:

The presence of the chlorine atom in this compound makes it unique and can influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

2-azido-N-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-6-3-1-2-4-7(6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUSHABYFUMTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN=[N+]=[N-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294370
Record name 2-Azido-N-(2-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116433-50-2
Record name 2-Azido-N-(2-chlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116433-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azido-N-(2-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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